3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid
Overview
Description
“3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid” is a chemical compound with the molecular formula C11H10N2O2 . It is a heterocyclic compound that is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring attached to a benzene ring via a carboxylic acid group . The pyrazole ring contains a methyl group, which contributes to the compound’s unique chemical properties .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 202.21 . The compound has a melting point of 138.5-139.5°C . Its density is predicted to be 1.24±0.1 g/cm3 .Scientific Research Applications
Synthesis and Characterization
Coordination Polymers : Research involving the synthesis of coordination polymers highlights the utilization of related compounds in creating structures with potential luminescent and magnetic properties (He et al., 2020).
Novel Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines : A study on the regioselective synthesis of novel compounds under solvent-free conditions showcases the chemical versatility of related compounds, contributing to the development of new synthetic methodologies (Quiroga et al., 2007).
Applications in Catalysis
- Ionic Liquids with Supramolecular Polymeric Aggregation : Research demonstrates the use of benzoic acid derivatives in creating ionic liquids that exhibit significant catalytic activity and phase transfer catalytic capabilities in organic synthesis (Javed et al., 2021).
Biological and Pharmacological Studies
- Antitumor, Antifungal, and Antibacterial Activities : A study examining pyrazole derivatives for their biological activities provides insights into the potential pharmacophore sites for developing antitumor, antifungal, and antibacterial agents (Titi et al., 2020).
Structural and Theoretical Analysis
- X-Ray Crystal Studies : Investigations into the crystal structures of pyrazole derivatives contribute to our understanding of molecular interactions, which is crucial for the design of compounds with specific properties (Kumara et al., 2018).
Safety and Hazards
“3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid” is classified as a non-combustible solid . It carries the hazard statements H302, H315, H319, H335, and H412, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with dipeptidylpeptidase 4
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . More detailed studies are required to elucidate the specific interactions and changes caused by this compound.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in antidiabetic effects
Result of Action
Related compounds have shown various biological activities, including antidiabetic effects . More research is needed to understand the specific effects of this compound.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives have been used in the preparation of various biologically active compounds .
Cellular Effects
It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation .
Temporal Effects in Laboratory Settings
It is known that this compound is considered hazardous and precautions should be taken when handling it .
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOMYSVFLSMYLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595018 | |
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628297-55-2 | |
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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